molecular formula C8H9F3N2 B6151621 1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 1512643-31-0

1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6151621
CAS No.: 1512643-31-0
M. Wt: 190.2
InChI Key:
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Description

1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[1,2-a]pyrazine ring system. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves the condensation of 2-acylfurans with ethylene diamine. . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[1,2-a]pyrazine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can lead to the inhibition of key enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine
  • Trifluoromethoxypyrazines

Comparison: 1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is unique due to its specific trifluoromethyl substitution, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in the design of new drugs and materials .

Properties

CAS No.

1512643-31-0

Molecular Formula

C8H9F3N2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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